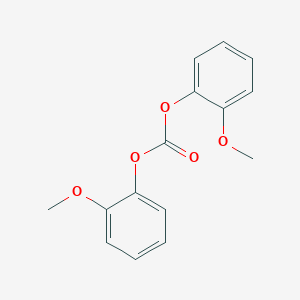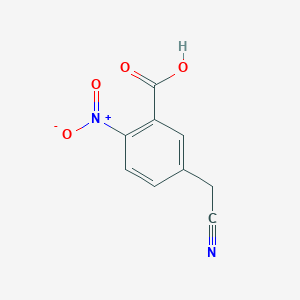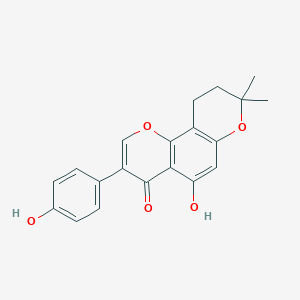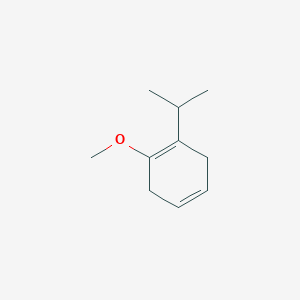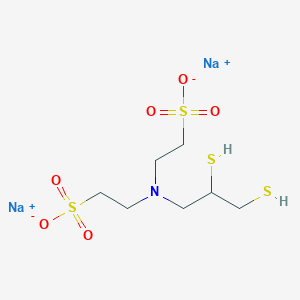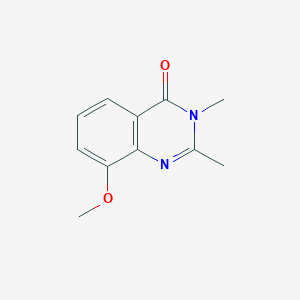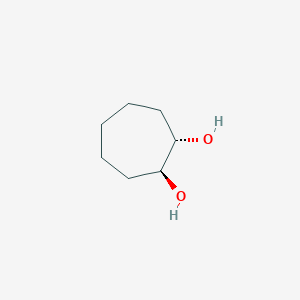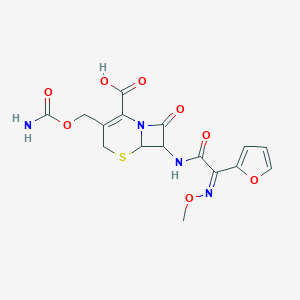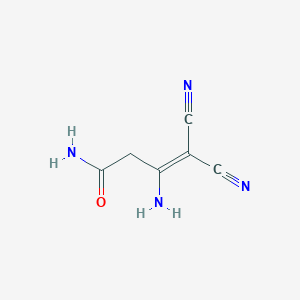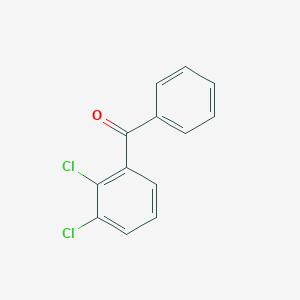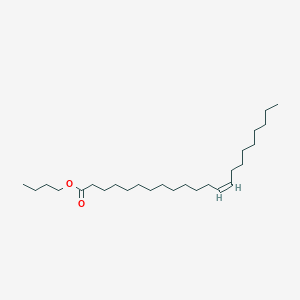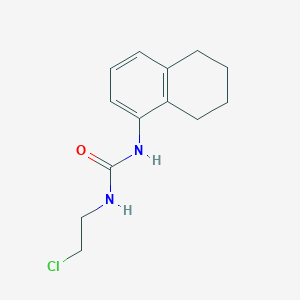
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and has been synthesized using various methods.
作用機序
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- inhibits protein synthesis by binding to the A-site of the ribosome. This prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the polypeptide chain.
生化学的および生理学的効果
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been shown to have anticancer properties. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research involving urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it could be used in combination with other inhibitors of protein synthesis to enhance its anticancer properties. Finally, it could be used to study the role of protein synthesis in the development of drug resistance in cancer cells.
合成法
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- can be synthesized using various methods. One method involves the reaction of 1-naphthylamine with chloroacetyl chloride to form 1-(chloroacetyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)urea, which is then reacted with sodium hydroxide to form the final compound.
科学的研究の応用
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been widely used in scientific research as an inhibitor of protein synthesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein synthesis in various cellular processes.
特性
CAS番号 |
102433-68-1 |
|---|---|
製品名 |
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- |
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H2,15,16,17) |
InChIキー |
JCPNMNMCKYEXRY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
正規SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
その他のCAS番号 |
102433-68-1 |
同義語 |
3-(2-Chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



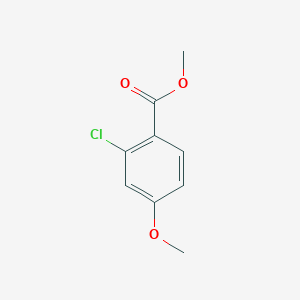
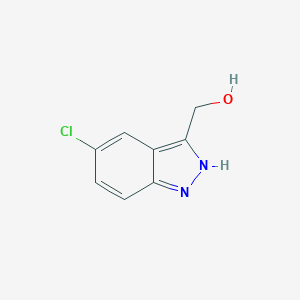
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
